molecular formula C21H11Br2Cl3N2 B4777883 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole

Cat. No. B4777883
M. Wt: 557.5 g/mol
InChI Key: QXXYKFSYVANOEL-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique molecular structure, which makes it a promising candidate for various research studies.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be used as a reference compound in drug discovery studies, as it exhibits unique pharmacological properties. It can also be used as a tool compound in biochemical and physiological studies to investigate the mechanism of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound can interact with various enzymes and receptors, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It is believed that the compound can inhibit the activity of COX-2, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole can exhibit various biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects. The compound has also been shown to exhibit anticancer properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole in lab experiments is its unique molecular structure, which makes it a promising candidate for various research studies. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole. These include:
1. Investigating the mechanism of action of the compound in more detail to better understand its pharmacological properties.
2. Studying the potential toxicity of the compound and its effects on various organs and tissues.
3. Developing new derivatives of the compound with improved pharmacological properties.
4. Investigating the potential use of the compound in cancer treatment.
5. Studying the potential use of the compound in the treatment of other diseases, such as arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is a promising compound with potential applications in various scientific research fields. The compound exhibits unique pharmacological properties and can be used as a tool compound in biochemical and physiological studies. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in disease treatment.

properties

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Br2Cl3N2/c22-14-5-1-12(2-6-14)20-19(26)21(13-3-7-15(23)8-4-13)28(27-20)18-11-16(24)9-10-17(18)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXYKFSYVANOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Br2Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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